molecular formula C13H20O B1235874 alpha-Damascone CAS No. 24720-09-0

alpha-Damascone

Cat. No. B1235874
CAS RN: 24720-09-0
M. Wt: 192.3 g/mol
InChI Key: CRIGTVCBMUKRSL-FNORWQNLSA-N
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Description

Alpha-Damascone is a fragrance compound renowned for its sweet, floral, and fruity scent notes . It is widely used in perfumery, cosmetics, and food industries to enhance and impart desirable aromas . It is a colorless liquid with a strong fragrance .


Synthesis Analysis

Alpha-Damascone can be produced through organic synthesis or isolation from natural sources . Organic synthesis involves the chemical synthesis of Alpha-Damascone from simpler organic compounds through a series of reactions . Various synthetic routes exist, with some involving the condensation of aldehydes or ketones with specific reagents to form the desired compound . Another method for obtaining Alpha-Damascone involves isolating it from natural sources such as plants or animal secretions . Certain plants, particularly some species of rose, exhibit the presence of Alpha-Damascone in their essential oils .


Molecular Structure Analysis

Chemically, Alpha-Damascone belongs to the family of unsaturated ketones, and its molecular structure consists of a cyclopentanone ring with attached alkyl and aryl groups . Its molecular formula is C13H20O .


Chemical Reactions Analysis

The production of Alpha-Damascone involves specific raw materials crucial for its synthesis or extraction processes. For organic synthesis, raw materials such as acetylacetone, methyl vinyl ketone, and other organic compounds are essential . These serve as starting materials in the chemical reactions leading to the formation of Alpha-Damascone .


Physical And Chemical Properties Analysis

Alpha-Damascone has a molecular weight of 192.3, a density of 0.9229 g/cm3 (Temp: 27 °C), a boiling point of 253-255 °C, a flash point of 105.7°C, and a vapor pressure of 0.0083mmHg at 25°C . Its refractive index is 1.471 .

Scientific Research Applications

Bioconversion and Chemical Transformation

  • Bioconversion by Fungi : Alpha-damascone has been studied for its bioconversion capabilities by the fungus Botrytis cinerea. The research found that alpha-damascone can be transformed into various biotransformation products like 3-oxo-alpha-damascone and gamma-damascenone, highlighting its potential in biotechnological applications (Schoch, Benda, & Schreier, 1991).

Synthesis and Preparation Methods

  • Synthesis for Industrial Use : A study outlined a new method for synthesizing alpha-damascone from alpha-ionone using a four-step process. This process achieved a 54.9% yield and is notable for its simplicity and efficiency, making it suitable for industrial production (Hu et al., 2019).

Chemical Analysis and Configuration

  • Determination of Absolute Configuration : Research has been conducted to determine the absolute configuration of alpha-damascone in black tea. This was achieved using enantioselective capillary gas chromatography, which is crucial for understanding the compound's chemical properties and applications in flavor science (König et al., 1990).

Biotransformation and Enantioselective Synthesis

  • Biotransformation and Synthesis : Several studies have explored the biotransformation of alpha-damascone and its enantioselective synthesis. These include the development of new general syntheses of damascones and the efficient, highly enantioselective synthesis of alpha-damascone, contributing to advancements in organic chemistry and fragrance science (Ohloff, Rautenstrauch, & Schulte-Elte, 1973); (Bovolenta et al., 2004).

Environmental and Biological Interactions

  • Environmental and Biological Considerations : Research has also looked into the environmental and biological interactions of alpha-damascone. For instance, studies on its safety as a feed additive for animals and its role as a potent inducer in Nrf2-mediated phase 2 response with anti-inflammatory activity provide insights into its broader implications in environmental and health sciences (Bampidis et al., 2020); (Gerhäuser et al., 2009).

Safety And Hazards

Alpha-Damascone may be harmful if swallowed or in contact with skin . It may cause skin irritation and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Regarding the relevant papers, one study presents a highly enantioselective synthesis of alpha-ionone and alpha-damascone using a straightforward pathway, enabling the production of chiral compounds with high pharmacological activity .

properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7-8,12H,6,9H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIGTVCBMUKRSL-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1C(=CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1C(=CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051912
Record name (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with a fruity floral odour, Colourless to pale yellow liquid; Warm balsamic aroma
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)-
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Record name alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name trans-alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

1 ml in 10 ml 95% alcohol (in ethanol), Practically insoluble to insoluble, Soluble (in ethanol)
Record name alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name trans-alpha-Damascone
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.928-0.938, 0.937-0.943
Record name alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name trans-alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

alpha-Damascone

CAS RN

24720-09-0, 43052-87-5, 23726-94-5
Record name (±)-α-Damascone
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Record name alpha-Damascone, (E)-
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Record name 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butenone
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Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)-
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Record name (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Record name (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Record name (Z)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
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Record name .ALPHA.-DAMASCONE, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
137
Citations
T Mandai, K Mizobuchi, M Kawada… - The Journal of Organic …, 1984 - ACS Publications
11 2 a (i)(CH3) 2C= CHCH2MgCl, Cul,,'-dipyridyl, THF;(ii) H202, dioxane;(iii) Ac20 catalyst (CF3C0) 20;(iv) NaBH4-EtOH;(v) HC02H;(vi) PDC, CH2C12;(vii) MeONa-MeOH. led us to …
Number of citations: 27 pubs.acs.org
E Schwab, P Schreier - Journal of Agricultural and Food …, 1991 - ACS Publications
A series of NOE experiments was carried out to clarify the conformation of cis-(1) and traros-3-hydroxy-a-damascone (2). For 1, half-chair conformation with a quasiequatorial hydroxy …
Number of citations: 2 pubs.acs.org
C Fehr, J Galindo - Journal of the American Chemical Society, 1988 - ACS Publications
(7) Benzoin, obtained from the corresponding potassium dienolate via enantioselective enol-ketone tautomerization (80% ee), falls into the same structural category. For a related …
Number of citations: 113 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
… /plate for strains TA1535 and TA100 and 7.8, 15.6, 31.2, 62.5 and 125 μg of alpha-damascone/plate for strains TA1537 and TA98 in the absence and presence of S9-mix. Additionally …
Number of citations: 4 efsa.onlinelibrary.wiley.com
C Gerhäuser, K Klimo, W Hümmer… - Molecular nutrition & …, 2009 - Wiley Online Library
Structural comparison of apple constituents with known inducers of phase two cytoprotective enzymes led to the identification of 3‐hydroxy‐β‐damascone and related carotenoid …
Number of citations: 44 onlinelibrary.wiley.com
G Zenoni, F Quattrini, M Mazzotti… - … ROYAL SOCIETY OF …, 2001 - books.google.com
… This is the case of the norterpenoids alpha-ionone and alphadamascone. In this work we present the resolution of racemic alpha-ionone and alphadamascone through a special …
Number of citations: 4 books.google.com
MRC de Oliveira, MG de Lima Silva… - Arabian Journal of …, 2023 - Elsevier
… (c) Alpha-damascone with pocket of interactio with residues Cys294; Gln284; Gln380; Glu287; Glu295; Gly377; Ile290; Leu374; Met250; Met291; Phe373; Thr376 (d) Beta-damascone …
Number of citations: 0 www.sciencedirect.com
柴崎正勝, 寺島孜郎, 山田俊一 - Chemical and Pharmaceutical Bulletin, 1975 - jlc.jst.go.jp
Application of the biogenetic-type cyclization of citral (2) via its enamine, which was developed by us as described in the preceding paper, to the asymmetric synthesis, has been found …
Number of citations: 2 jlc.jst.go.jp
J HSING, HK HUNG, M GL, W MLD - 1978 - pascal-francis.inist.fr
… ENONE DITHIOACETAL DESULFURATION MANGANESE IV OXYDE REACTION GRIGNARD HETEROCYCLE SOUFRE CYCLE 5 CHAINONS OXYDATION ALPHA-DAMASCONE …
Number of citations: 0 pascal-francis.inist.fr
W Li, Z Wang, H Chen - CHEMICAL REAGENTS, 2006
Number of citations: 0

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